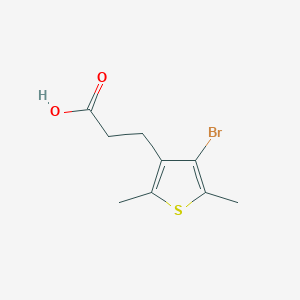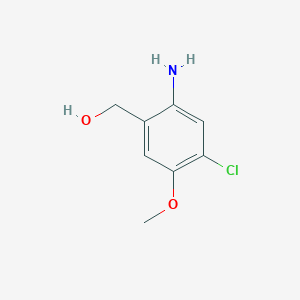
(2-Amino-4-chloro-5-methoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-4-chloro-5-methoxyphenyl)methanol is an organic compound with a molecular formula of C7H10ClNO2 This compound is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzene ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chloro-5-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the reduction of a corresponding nitro compound. For instance, the nitro compound can be reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the amino derivative. The reaction conditions often involve heating and stirring to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is efficient and can be scaled up to produce significant quantities of the compound. The reaction is typically carried out in a hydrogenation reactor under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
(2-Amino-4-chloro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully reduced amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Fully reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Amino-4-chloro-5-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2-Amino-4-chloro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
(2-Amino-4-chlorophenyl)methanol: Similar structure but lacks the methoxy group.
(2-Amino-5-chlorophenyl)methanol: Similar structure but with the chloro group in a different position.
(2-Amino-4-methoxyphenyl)methanol: Similar structure but lacks the chloro group.
Uniqueness
(2-Amino-4-chloro-5-methoxyphenyl)methanol is unique due to the presence of both chloro and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications. The presence of the methoxy group can enhance the compound’s solubility and reactivity, while the chloro group can provide sites for further chemical modifications.
属性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC 名称 |
(2-amino-4-chloro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10ClNO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4,10H2,1H3 |
InChI 键 |
IHTXBTASTRNJGV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)CO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


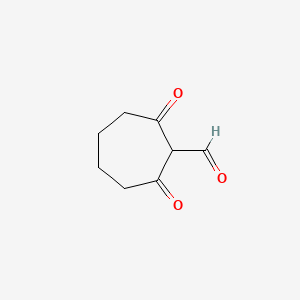
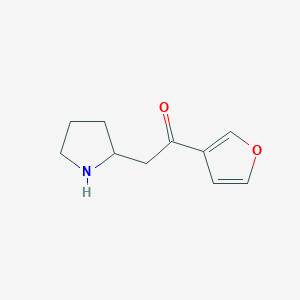
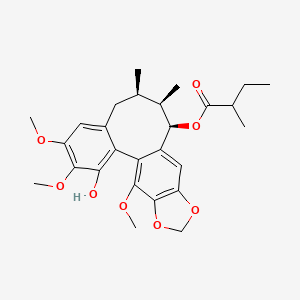
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
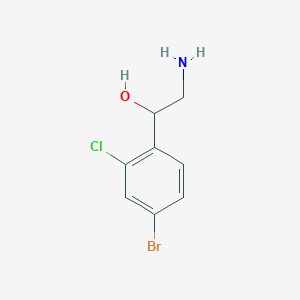

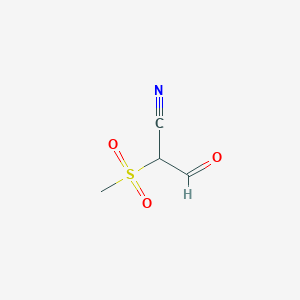
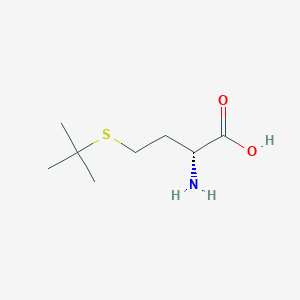

![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
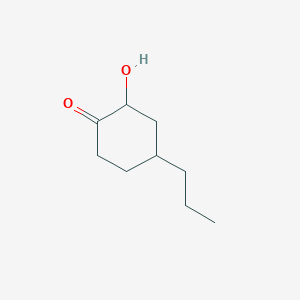
![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
